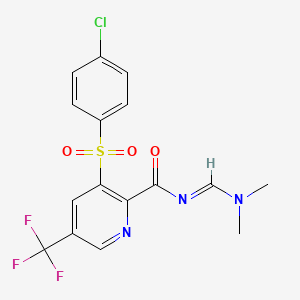

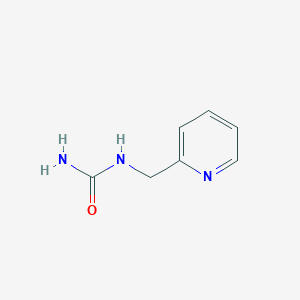

1-(3-fluorobenzyl)-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-fluorobenzyl)-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. This compound belongs to the class of pyridazine derivatives, which have been extensively studied for their pharmacological properties.

Applications De Recherche Scientifique

Structural Analysis and Tautomeric Properties

A study conducted by Bacsa et al. (2013) focused on the solid-state tautomeric structure and invariom refinement of a compound closely related to 1-(3-fluorobenzyl)-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide, providing insights into the conformation and tautomeric structure of the molecule in the solid state. This study utilized single-crystal X-ray crystallography to determine the molecule's electron distribution, highlighting the existence of the molecule in the enol form and detailing its electrostatic properties derived from molecular charge density. The results contribute to understanding the structural dynamics of similar compounds in various states, suggesting potential applications in drug design and development (Bacsa, Okello, Singh, & Nair, 2013).

Antimicrobial and Anticancer Activity

Research on compounds with structural similarities to 1-(3-fluorobenzyl)-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide has demonstrated significant antimicrobial and anticancer activities. For example, a study by Asahina et al. (2008) synthesized novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives, showing potent in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates. These findings suggest the potential application of structurally related compounds in treating bacterial infections resistant to conventional antibiotics (Asahina, Takei, Kimura, & Fukuda, 2008). Additionally, Fekri et al. (2019) demonstrated that Schiff base ligands derived from hydrazone and their transition metal complexes exhibited higher antibacterial and anticancer activities than their free ligands, indicating the potential of such compounds in developing new therapeutic agents (Fekri, Salehi, Asadi, & Kubicki, 2019).

Fluorescence Properties for Biological Applications

Yamaji et al. (2017) explored the synthesis and photophysical properties of benzamides, leading to the development of novel blue fluorophores. These compounds, including those with pyridazine and pyrazine moieties, emitted blue fluorescence with potential applications in biological imaging and organic material development. The study's findings on the luminescence properties of these compounds could inform the design of fluorescent probes based on the structure of 1-(3-fluorobenzyl)-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide for biomedical research (Yamaji, Kato, Tomonari, Mamiya, Goto, Okamoto, Nakamura, & Tani, 2017).

Propriétés

IUPAC Name |

1-[(3-fluorophenyl)methyl]-6-oxo-N-pyridin-2-ylpyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN4O2/c18-13-5-3-4-12(10-13)11-22-16(23)8-7-14(21-22)17(24)20-15-6-1-2-9-19-15/h1-10H,11H2,(H,19,20,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHAOYSWJZBHCMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-fluorobenzyl)-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2587695.png)

methanone](/img/structure/B2587696.png)

![(E)-N-(2-bromophenyl)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2587703.png)

![4-(4-Methoxyphenyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2587705.png)

![N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2587710.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2587711.png)

![5-((3,5-Dimethylpiperidin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2587714.png)